N-(3-acetylphenyl)-2-((5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-16(28)18-10-7-11-19(14-18)23-20(29)15-30-22-25-24-21(17-8-3-2-4-9-17)27(22)26-12-5-6-13-26/h5-7,10-14,17H,2-4,8-9,15H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHCOZYFXRCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 903255-37-8) is a novel compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is with a molecular weight of 423.5 g/mol. The structure includes a thiazole moiety and a pyrrole ring, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 903255-37-8 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole rings exhibit significant antimicrobial properties. A study on similar derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. In vitro studies have demonstrated that derivatives of triazole can induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating promising cytotoxic effects .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. The presence of the thioacetamide group in the compound may enhance its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives found that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
- Cytotoxicity Against Cancer Cells : In a comparative study of triazole-containing compounds, the target compound exhibited notable cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines, with apoptosis confirmed through flow cytometry analysis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that:
- The presence of electron-donating groups on the phenyl ring enhances biological activity.
- The thiazole and pyrrole moieties are critical for antimicrobial and anticancer activities.
These insights guide future modifications to improve efficacy and selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to N-(3-acetylphenyl)-2-((5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole structures have shown promising results against various cancer cell lines. Specific compounds demonstrated percent growth inhibitions (PGIs) of over 85% against human cancer cell lines such as SNB-19 and OVCAR-8 . The presence of the triazole moiety in this compound may enhance its interaction with biological targets involved in cancer proliferation.
Antimicrobial Properties
The compound's thioacetamide group suggests potential antimicrobial activity. Research on related compounds has shown that they can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For example, studies on 1,3,4-oxadiazole derivatives revealed strong antibacterial activity against Bacillus species and moderate antifungal effects . This indicates that this compound could be explored for developing new antimicrobial agents.
Neuropharmacological Effects
The compound's structure includes a pyrrole ring and a triazole moiety, which are known to interact with neurotransmitter systems. Preliminary findings suggest that it may influence pathways related to neurotransmission and metabolic processes. The dimethylamino group present in similar compounds has been associated with enhanced receptor interaction . Thus, there is potential for this compound in neuropharmacology research.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : Research on oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HCT116, MCF7). Compounds were tested using the NCI/ADR-RES assay method which highlighted their potential as anticancer agents due to their ability to inhibit tumor cell proliferation .
- Antimicrobial Testing : A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity using disc diffusion methods. Results indicated that certain compounds exhibited superior activity against gram-positive bacteria compared to gram-negative strains .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | SNB-19, OVCAR-8 | PGIs > 85% |
| Antimicrobial | Bacillus species | Strong inhibition against gram-positive |
| Neuropharmacological | Various receptors | Potential modulation of neurotransmission |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, starting with heterocyclization of triazole and pyrrole moieties, followed by alkylation of the thioacetamide group. Key steps include:
- Hydrazinolysis of intermediates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to form triazole precursors .
- Nucleophilic addition with phenyl isothiocyanate under alkaline conditions to introduce sulfur-containing groups .
- Alkylation with acetamide derivatives, requiring precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (6–12 hours) to achieve yields >75% .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to ensure >95% purity .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- 1H/13C NMR : Confirms proton environments (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹, N-H bend at 3300 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity .
- Elemental Analysis : Ensures C, H, N, S composition aligns with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational tools predict biological activity and target interactions?
- PASS Online : Predicts antimicrobial or enzyme inhibitory activity by comparing structural motifs to known bioactive compounds (e.g., triazole derivatives show >70% probability for kinase inhibition) .
- Molecular Docking : Simulates binding affinities (e.g., AutoDock Vina) with targets like Candida albicans CYP51 (binding energy ≤ -8.5 kcal/mol suggests strong interaction) .
- ADMET Prediction : Assesses pharmacokinetics (e.g., logP <3 for optimal membrane permeability) using SwissADME .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing via CLSI guidelines) to compare antifungal activity .
- Structural Analogues : Compare substituent effects (e.g., cyclohexyl vs. phenyl groups altering hydrophobicity) .
- Purity Verification : Re-evaluate compounds with conflicting results using HPLC (>98% purity thresholds) .
Q. What strategies enhance compound stability under physiological conditions?
- pH Stability Studies : Monitor degradation via HPLC at pH 1–10; acetylphenyl groups may hydrolyze at pH >8, requiring formulation adjustments .
- Thermal Analysis : TGA/DSC reveals decomposition points (e.g., >200°C stability supports solid-state storage) .
- Lyophilization : Improves shelf life by removing hydrolytic water .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods for temperature/solvent interactions) .
- Biological Replication : Perform dose-response curves in triplicate (IC50 ± SEM) to ensure reproducibility .
- Data Cross-Validation : Align computational predictions (PASS) with in vitro assays (e.g., disc diffusion) to validate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
